6-Bromo-5-chloro-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-chloro-2,3-dihydrobenzofuran is a halogenated benzofuran derivative. Benzofuran compounds are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the benzofuran ring enhances its reactivity and potential for various chemical transformations .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the bromine and chlorine substituents on the benzofuran ring of the compound may play a crucial role in its interaction with its targets.
Biochemical Pathways
They have been found to impact various biochemical pathways related to their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing . This suggests that similar benzofuran compounds may have favorable pharmacokinetic properties.
Result of Action
Given the biological activities associated with benzofuran compounds, it can be inferred that the compound may induce changes at the molecular and cellular levels that contribute to its anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-5-chloro-2,3-dihydrobenzofuran involves the bromination and chlorination of 2,3-dihydrobenzofuran. The process typically includes the following steps:
Bromination: 2,3-dihydrobenzofuran is treated with bromine in the presence of a suitable solvent, such as acetonitrile, at room temperature.
Chlorination: The brominated product is then subjected to chlorination using N-chloro-succinimide (NCS) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives with reduced halogen content.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated benzofuran derivatives, while oxidation can produce benzofuranones.
Scientific Research Applications
6-Bromo-5-chloro-2,3-dihydrobenzofuran has several scientific research applications, including:
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: Research on its potential as an antimicrobial and anticancer agent is ongoing.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-dihydrobenzofuran: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloro-2,3-dihydrobenzofuran: Lacks the bromine atom, affecting its overall reactivity and biological activity.
6-Iodo-5-chloro-2,3-dihydrobenzofuran: Contains an iodine atom instead of bromine, which can alter its chemical and biological properties.
Uniqueness
6-Bromo-5-chloro-2,3-dihydrobenzofuran is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activities and applications in various fields .
Properties
IUPAC Name |
6-bromo-5-chloro-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFBIHVBSBTHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C21)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345120-17-3 |
Source
|
Record name | 6-bromo-5-chloro-2,3-dihydro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.